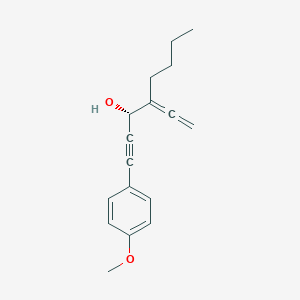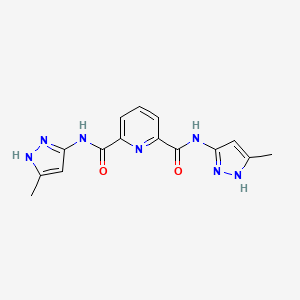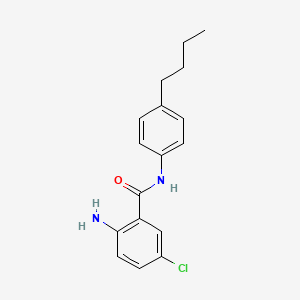![molecular formula C11H19NO3 B14229165 Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate CAS No. 517103-95-6](/img/structure/B14229165.png)
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate typically involves the reaction of ethyl acetoacetate with 3-hydroxypropylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyrrolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall properties. For example:
Pyrrolidin-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals, it exhibits different reactivity due to the presence of a lactam group.
Pyrrolidin-2,5-dione: This compound is used in the synthesis of various bioactive molecules and has distinct chemical properties due to the presence of two carbonyl groups.
Eigenschaften
CAS-Nummer |
517103-95-6 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
ethyl 2-[1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)9-10-5-3-6-12(10)7-4-8-13/h9,13H,2-8H2,1H3 |
InChI-Schlüssel |
VONZENNCWHMRBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCCN1CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
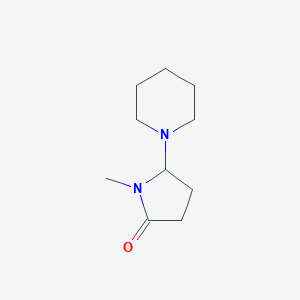
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)


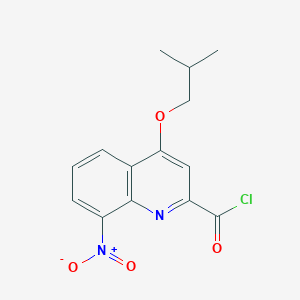
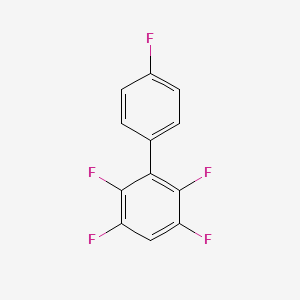
methanone](/img/structure/B14229133.png)
